molecular formula C10H21N B12106731 2,5-Bis(propan-2-yl)pyrrolidine

2,5-Bis(propan-2-yl)pyrrolidine

Cat. No.: B12106731
M. Wt: 155.28 g/mol
InChI Key: CITAJXRBKWJHJR-UHFFFAOYSA-N
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Description

2,5-diisopropylpyrrolidine , is a bicyclic organic compound. Its chemical formula is C10H21N, and its molecular weight is 191.74 g/mol. The compound features a pyrrolidine ring with two isopropyl groups attached to the 2 and 5 positions. It exists as an oil and is typically found in its hydrochloride salt form .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 2,5-bis(propan-2-yl)pyrrolidine. One common method involves cyclization of N,N-diisopropylaminoacetonitrile using a strong base. The reaction proceeds through an intramolecular nucleophilic substitution, resulting in the formation of the pyrrolidine ring .

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes. Researchers often employ reagents like sodium hydride (NaH) or sodium amide (NaNH2) to facilitate the cyclization .

Chemical Reactions Analysis

2,5-Bis(propan-2-yl)pyrrolidine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding pyrrolidinones.

    Reduction: Reduction of the pyrrolidine ring can yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen atom, allowing for functional group modifications.

    Common Reagents: Sodium hydride (NaH), sodium amide (NaNH), and other strong bases are often used.

    Major Products: These reactions yield derivatives with modified substituents on the pyrrolidine ring .

Scientific Research Applications

2,5-Bis(propan-2-yl)pyrrolidine finds applications in various fields:

    Chemistry: As a versatile scaffold, it serves as a starting point for designing novel molecules with specific properties.

    Biology: Researchers explore its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigations focus on potential therapeutic applications, such as anti-inflammatory or antiviral agents.

    Industry: Its unique structure may inspire the development of new materials or catalysts .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these mechanisms comprehensively.

Comparison with Similar Compounds

While 2,5-Bis(propan-2-yl)pyrrolidine is unique due to its isopropyl substituents, other pyrrolidine derivatives exist. Notable examples include N-methylpyrrolidine and N-ethylpyrrolidine.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2,5-di(propan-2-yl)pyrrolidine

InChI

InChI=1S/C10H21N/c1-7(2)9-5-6-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3

InChI Key

CITAJXRBKWJHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(N1)C(C)C

Origin of Product

United States

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